Ethyl 2,5-dichloropyridine-4-carboxylate

Thermal Stability Process Chemistry Synthetic Intermediate

Ethyl 2,5-dichloropyridine-4-carboxylate is a heterocyclic building block characterized by a pyridine core bearing chlorine atoms at the 2- and 5-positions and an ethyl carboxylate group at the 4-position. Its molecular formula is C8H7Cl2NO2, with a molecular weight of 220.05 g/mol, and it is typically supplied as a liquid with a purity of ≥95%.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
CAS No. 603122-76-5
Cat. No. B1328051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5-dichloropyridine-4-carboxylate
CAS603122-76-5
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1Cl)Cl
InChIInChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3
InChIKeyIBPDZRSCWRLNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,5-Dichloropyridine-4-Carboxylate (CAS 603122-76-5) – Key Intermediate Properties and Procurement Profile


Ethyl 2,5-dichloropyridine-4-carboxylate is a heterocyclic building block characterized by a pyridine core bearing chlorine atoms at the 2- and 5-positions and an ethyl carboxylate group at the 4-position [1]. Its molecular formula is C8H7Cl2NO2, with a molecular weight of 220.05 g/mol, and it is typically supplied as a liquid with a purity of ≥95% . The compound is widely recognized as a versatile intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of pyrido[3,4-d]pyrimidine derivatives and other biologically active scaffolds [2].

Why Ethyl 2,5-Dichloropyridine-4-Carboxylate Cannot Be Readily Replaced by Structural Analogs


While several dichloropyridine carboxylate esters share the same heterocyclic core, substitution between them is not straightforward due to quantifiable differences in physicochemical properties and reaction outcomes. The specific chlorine substitution pattern (2,5-) and the ethyl ester group critically influence logP, boiling point, and reactivity in cross-coupling reactions, which in turn affect both synthetic efficiency and the purity of downstream intermediates . For instance, the ethyl ester derivative offers a boiling point of 290.3°C and a logP of 2.7, parameters that directly impact its handling in high-temperature reactions and its partitioning behavior during purification . Moreover, the 2,5-dichloro arrangement provides a unique electrophilic profile for sequential nucleophilic aromatic substitutions, a feature that is not preserved when the chlorine atoms are positioned differently (e.g., 2,6-) or when the ester is changed to a methyl group, which has a lower boiling point and different solubility characteristics . These differences are not merely academic; they translate into measurable variations in reaction yields and product purity, making the 2,5-dichloro ethyl ester a non-fungible intermediate in certain synthetic routes.

Quantitative Differentiation Evidence: Ethyl 2,5-Dichloropyridine-4-Carboxylate vs. Key Comparators


Physicochemical Stability: Boiling Point Comparison with Methyl Ester Analog

Ethyl 2,5-dichloropyridine-4-carboxylate exhibits a predicted boiling point of 290.3°C at 760 mmHg, which is 17.7°C higher than that of its methyl ester analog, methyl 2,5-dichloropyridine-4-carboxylate, which has a predicted boiling point of 272.6°C . This difference in thermal stability allows the ethyl ester to tolerate more rigorous reaction conditions, such as extended heating in high-boiling solvents, without premature decomposition or loss to evaporation .

Thermal Stability Process Chemistry Synthetic Intermediate

Lipophilicity Profile: LogP Comparison with Methyl Ester and 2,6-Dichloro Isomer

The octanol-water partition coefficient (LogP) for ethyl 2,5-dichloropyridine-4-carboxylate is 2.7 [1]. This value is 0.4 log units higher than the predicted LogP of the methyl ester analog (LogP = 2.3) and 0.3 log units higher than the 2,6-dichloro isomer (LogP = 2.4) [2]. The increased lipophilicity of the ethyl ester can influence its partitioning in biphasic reactions and its retention time in reverse-phase chromatography, offering a distinct handling profile during purification [3].

ADME Prediction Lipophilicity Compound Design

Documented Utility as a Key Intermediate in Patented CDK4/6 Inhibitor Synthesis

Ethyl 2,5-dichloropyridine-4-carboxylate is explicitly described as a reactant in the synthesis of pyrido[3,4-d]pyrimidine derivatives, a class of compounds known for their potent CDK4/6 inhibitory activity [1]. In contrast, while the analogous methyl ester (CAS 623585-74-0) is also a key intermediate, the ethyl ester derivative is specifically cited in the patent literature (EP4105213A1) for the preparation of compounds exhibiting 'excellent anti-proliferative efficacy' against cancer cells [2]. This direct citation in a published patent application provides a stronger, more specific precedent for its use in this high-value therapeutic area compared to other in-class compounds .

CDK4/6 Inhibition Oncology Patent-Backed Synthesis

Density and Handling Properties for Process Scale-Up

The predicted density of ethyl 2,5-dichloropyridine-4-carboxylate is 1.367 g/cm³ [1]. This is 4.1% lower than the density of the corresponding methyl ester (1.426 g/cm³) and 13.7% lower than the 2,6-dichloro isomer (1.585 g/cm³) . For large-scale reactions, a lower density can be advantageous as it may simplify the separation of immiscible liquid phases and reduce the overall mass of the material being handled, which is a non-trivial consideration in kilo-lab and pilot plant settings .

Process Chemistry Scale-Up Physical Properties

Optimal Research and Industrial Use Cases for Ethyl 2,5-Dichloropyridine-4-Carboxylate (CAS 603122-76-5)


Synthesis of Pyrido[3,4-d]pyrimidine-Based CDK4/6 Inhibitors

This compound is a preferred starting material for constructing the pyrido[3,4-d]pyrimidine core, a privileged scaffold in the development of CDK4/6 inhibitors for oncology. Its specific use in this context is supported by patent literature (EP4105213A1), which describes its role in generating compounds with potent anti-proliferative activity [1].

Process Development Requiring High-Temperature Reaction Conditions

With a boiling point of 290.3°C, this ethyl ester offers superior thermal stability compared to its methyl ester analog (272.6°C) [1]. This property makes it a more robust intermediate for synthetic sequences that involve prolonged heating, such as certain transition metal-catalyzed cross-couplings or high-temperature cyclizations, where lower-boiling analogs might be lost to evaporation or degrade .

Multi-Step Syntheses Where Ester Group Differentiation is Required

The ethyl ester group provides a distinct reactivity profile compared to the more common methyl ester, enabling selective deprotection strategies in orthogonal protecting group schemes. The higher lipophilicity (LogP 2.7) also influences its behavior in aqueous-organic work-ups, often leading to cleaner phase separations compared to the more hydrophilic methyl ester [1].

Building Block for Agrochemical Lead Optimization

Dichloropyridine carboxylates are frequently used as intermediates in the synthesis of herbicides and fungicides. The 2,5-dichloro substitution pattern is known to confer specific biological activity and metabolic stability to agrochemical leads. The ethyl ester's physical properties (density 1.367 g/cm³) are favorable for large-scale formulation and synthesis, making it a cost-effective choice for agrochemical R&D programs [1].

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